
エバセトラピブ
概要
説明
エバセトラピブは、新規で強力な、コレステリルエステル転移タンパク質の選択的阻害剤です。 これは、エリリリーアンドカンパニーによって開発され、アルドステロンを誘導したり血圧を上昇させたりすることなく、高密度リポタンパク質コレステロールレベルを上昇させることができることで知られています . コレステリルエステル転移タンパク質は、非常に低密度リポタンパク質または低密度リポタンパク質からトリグリセリドを集め、高密度リポタンパク質からコレステリルエステルと交換します .
科学的研究の応用
Evacetrapib has been extensively studied for its potential therapeutic applications in cardiovascular disease. It has been shown to significantly increase high-density lipoprotein cholesterol levels and decrease low-density lipoprotein cholesterol levels in clinical trials . Additionally, evacetrapib has been investigated for its potential to reduce the risk of major adverse cardiovascular events in patients with high-risk vascular disease . Beyond its cardiovascular applications, evacetrapib has also been studied for its effects on lipid metabolism and its potential use in treating dyslipidemia .
作用機序
エバセトラピブは、通常、高密度リポタンパク質コレステロールから非常に低密度または低密度リポタンパク質にコレステロールを転移させるコレステリルエステル転移タンパク質を阻害することによって効果を発揮します . このプロセスを阻害することにより、エバセトラピブは高密度リポタンパク質レベルを上昇させ、低密度リポタンパク質レベルを低下させます . このメカニズムは、リポタンパク質レベル、ひいては心臓血管疾患のリスクを変更すると考えられています .
類似の化合物との比較
他の類似の化合物には、トルセトラピブ、ダルセトラピブ、アナセトラピブ、オビセトラピブなどがあります . これらの化合物と比較して、エバセトラピブは、アルドステロンを誘導したり血圧を上昇させたりすることなく、高密度リポタンパク質コレステロールレベルを上昇させることができるという点で独特です . 他のコレステリルエステル転移タンパク質阻害剤と同様に、エバセトラピブは、臨床試験で有意な心臓血管の利点を示すことに課題がありました .
生化学分析
Biochemical Properties
Evacetrapib interacts with the CETP, which is a liver-synthesized glycoprotein . CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins . Evacetrapib inhibits this protein, leading to an increase in HDL cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .
Cellular Effects
Evacetrapib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modifying lipoprotein levels, which is thought to modify the risk of cardiovascular disease . In particular, it increases HDL cholesterol and lowers LDL cholesterol .
Molecular Mechanism
The mechanism of action of Evacetrapib involves its interaction with CETP. It inhibits CETP, which collects triglycerides from very low-density lipoproteins (VLDL) or LDL and exchanges them for cholesteryl esters from HDL . This primarily results in an increase in HDL cholesterol and a decrease in LDL cholesterol .
Temporal Effects in Laboratory Settings
In a clinical study, a 31.1% decrease in the mean LDL cholesterol level was observed with evacetrapib versus a 6.0% increase with placebo at 3 months . Additionally, a 133.2% increase in the mean HDL cholesterol level was seen with evacetrapib versus a 1.6% increase with placebo .
Dosage Effects in Animal Models
In a study involving CETP transgenic mice, evacetrapib was found to cross the blood-brain barrier and was detectable in brain tissue 0.5 h after a 40 mg/kg intravenous injection . The study concluded that evacetrapib may prove to be a good candidate to treat CETP-mediated cholesterol dysregulation in Alzheimer’s disease .
Metabolic Pathways
Evacetrapib is primarily metabolized by CYP3A, accounting for about 90% of evacetrapib’s CYP-associated clearance, while CYP2C8 accounted for about 10% .
Transport and Distribution
Evacetrapib is capable of crossing the blood-brain barrier, indicating that the mechanism of evacetrapib distribution to the brain may rely on facilitated transport mechanisms .
Subcellular Localization
The exact subcellular localization of Evacetrapib is not clearly defined in the literature. Given that it is able to cross the blood-brain barrier, it is likely that it can reach various compartments within the cell .
準備方法
エバセトラピブは、さまざまな試薬と条件を含む一連の化学反応を通じて合成されます。 エバセトラピブの工業生産には、これらの反応条件を最適化して、高収率と高純度を確保することが含まれます .
化学反応の分析
エバセトラピブは、酸化、還元、置換反応など、いくつかの種類の化学反応を受けます。 これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応から生成される主な生成物は、通常、さまざまな官能基が結合したベンゾアゼピンコアの誘導体です .
科学研究の応用
エバセトラピブは、心臓血管疾患における潜在的な治療用途について広範囲にわたって研究されてきました。 臨床試験では、高密度リポタンパク質コレステロールレベルを有意に上昇させ、低密度リポタンパク質コレステロールレベルを低下させることが示されています . さらに、エバセトラピブは、高リスクの血管疾患を持つ患者における主要な心血管イベントのリスクを軽減する可能性についても調査されています . 心臓血管の用途に加えて、エバセトラピブは、脂質代謝への影響と、脂質異常症の治療における潜在的な用途についても研究されています .
類似化合物との比較
Other similar compounds include torcetrapib, dalcetrapib, anacetrapib, and obicetrapib . Compared to these compounds, evacetrapib is unique in its ability to elevate high-density lipoprotein cholesterol levels without inducing aldosterone or increasing blood pressure . like other cholesteryl ester transfer protein inhibitors, evacetrapib has faced challenges in demonstrating significant cardiovascular benefits in clinical trials .
生物活性
Evacetrapib (LY2484595) is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism and cardiovascular health. This article delves into the biological activity of evacetrapib, focusing on its pharmacodynamics, clinical trial results, and implications for cardiovascular disease management.
Evacetrapib functions by inhibiting CETP, which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting this process, evacetrapib increases HDL cholesterol levels while simultaneously decreasing LDL cholesterol levels.
- In Vitro Activity : Evacetrapib has demonstrated potent inhibition of CETP activity with an IC50 of 5.5 nM in human recombinant CETP assays and 26.0 nM in human plasma assays . This is significantly more potent than other CETP inhibitors like torcetrapib and anacetrapib.
- In Vivo Activity : In double transgenic mouse models expressing human CETP and apolipoprotein A-I, evacetrapib showed an ex vivo CETP inhibition ED50 of less than 5 mg/kg at 8 hours post-administration, leading to significant increases in HDL cholesterol without adverse effects on blood pressure or steroid hormone production .
ACCELERATE Trial
The ACCELERATE trial was a pivotal phase 3 study designed to evaluate the efficacy of evacetrapib in reducing cardiovascular events among high-risk patients. The trial enrolled 12,092 participants with conditions such as acute coronary syndrome, cerebrovascular disease, or diabetes with coronary artery disease.
- Primary Outcomes : The trial's primary endpoint was the first occurrence of cardiovascular death, myocardial infarction (MI), stroke, coronary revascularization, or hospitalization for unstable angina. Results indicated no significant difference between evacetrapib and placebo groups regarding these outcomes:
- Lipid Profile Changes : Despite the lack of efficacy in reducing cardiovascular events, evacetrapib significantly improved lipid profiles:
Safety Profile
Evacetrapib was generally well-tolerated, with drug discontinuation rates due to adverse events being similar between the evacetrapib and placebo groups (8.6% vs. 8.7%, p = 0.86) . Importantly, there were no significant increases in blood pressure or cortisol levels compared to torcetrapib, indicating a favorable safety profile .
Pharmacokinetics and Tissue Distribution
Recent studies have shown that evacetrapib can cross the blood-brain barrier, raising questions about its potential roles beyond cardiovascular effects, including implications for neurodegenerative diseases like Alzheimer's . This pharmacokinetic property suggests that CETP inhibition may have broader therapeutic applications.
Summary of Key Findings
Parameter | Evacetrapib Group | Placebo Group | p-value |
---|---|---|---|
Cardiovascular Events | 12.8% | 12.7% | 0.85 |
Mean HDL-C at 30 months | 104 mg/dl | 46 mg/dl | <0.001 |
Mean LDL-C at 30 months | 55 mg/dl | 84 mg/dl | <0.001 |
All-cause Mortality | 3.8% | 4.1% | 0.06 |
Drug Discontinuation due to AEs | 8.6% | 8.7% | 0.86 |
特性
IUPAC Name |
4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUGIVXARLYHP-UXNJHFGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F6N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186486-62-3 | |
Record name | Evacetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evacetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EVACETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Evacetrapib?
A: Evacetrapib is a potent and selective inhibitor of CETP. [, , , ] CETP normally facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles, such as low-density lipoproteins (LDL) and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib disrupts this exchange, leading to increased HDL cholesterol (HDL-C) and decreased LDL cholesterol (LDL-C) levels. [, , ]
Q2: How does Evacetrapib's mechanism differ from other CETP inhibitors?
A: While Evacetrapib shares the CETP inhibition mechanism with other drugs in its class like Torcetrapib, Dalcetrapib, and Anacetrapib, it distinguishes itself by its potency and selectivity. [] Notably, unlike Torcetrapib, Evacetrapib doesn’t appear to induce aldosterone biosynthesis, avoiding the associated risk of blood pressure elevation. [, ]
Q3: What are the downstream effects of Evacetrapib's CETP inhibition on lipid profiles?
A: Evacetrapib demonstrates a dose-dependent impact on HDL-C and LDL-C. [, , , ] Studies show significant increases in HDL-C, reaching up to 128%, coupled with reductions in LDL-C of up to 35% compared to placebo. []
Q4: Does Evacetrapib affect triglyceride levels?
A: Research indicates that Evacetrapib does not significantly impact triglyceride concentrations. [] This contrasts with some other CETP inhibitors and highlights a specific influence on cholesterol metabolism.
Q5: Does Evacetrapib affect cholesterol efflux capacity?
A: Studies show that Evacetrapib, both alone and in combination with statins, increased global cholesterol efflux capacity. [] This suggests a potential beneficial effect on reverse cholesterol transport.
Q6: What is the absolute bioavailability of Evacetrapib?
A: A study utilizing a novel approach with a [13C8]-evacetrapib tracer determined the absolute bioavailability of orally administered Evacetrapib to be 44.8% for AUC(0-∞) and 44.3% for AUC(0-tlast). []
Q7: How does food intake affect the pharmacokinetics of Evacetrapib?
A: Administering Evacetrapib with a high-fat meal was found to increase its mean exposure at steady state by 44% compared to administration in a fasted state. [] This suggests a need to consider food intake in study designs and potential dosing recommendations.
Q8: Does Evacetrapib exhibit accumulation during long-term treatment?
A: Based on population pharmacokinetic modeling and physiologically based pharmacokinetic modeling, Evacetrapib is not expected to significantly accumulate in the body during long-term treatment, unlike Anacetrapib. []
Q9: How is Evacetrapib metabolized?
A: In vitro and in vivo studies indicate that Evacetrapib is primarily metabolized by the cytochrome P450 enzyme CYP3A. Although CYP2C8 also contributes to its metabolism in vitro, clinical studies confirmed a minimal impact of CYP2C8 inhibition on Evacetrapib pharmacokinetics. [, ]
Q10: What is the primary route of Evacetrapib elimination?
A: Following a single oral dose of 14C-evacetrapib in healthy subjects, the majority of the dose (93.1%) was recovered in feces, indicating fecal excretion as the primary route of elimination. []
Q11: Does Evacetrapib have any effect on the QT interval?
A: A thorough QT/QTc study conducted on healthy participants showed that even at supratherapeutic doses, Evacetrapib did not prolong the QT interval. [] This suggests a low risk of cardiotoxicity related to QT prolongation.
Q12: What were the primary outcomes of the ACCELERATE trial?
A: The ACCELERATE trial, a large-scale phase 3 clinical trial, investigated the efficacy of Evacetrapib in reducing cardiovascular events in high-risk patients. Despite favorable effects on lipid biomarkers, the trial was terminated early due to a lack of efficacy in reducing the primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina. []
Q13: What is the current status of Evacetrapib development?
A: Following the results of the ACCELERATE trial, Evacetrapib is no longer under development as a cardiovascular therapeutic agent. [, , ]
Q14: What is the safety profile of Evacetrapib?
A: Short-term clinical trials indicated a favorable safety profile for Evacetrapib with no significant differences in adverse events compared to placebo. [, , , ]
Q15: Did Evacetrapib exhibit any off-target effects like Torcetrapib?
A: Unlike Torcetrapib, which demonstrated off-target effects leading to increased aldosterone levels and hypertension, Evacetrapib did not exhibit such effects in preclinical and clinical studies. [, , , ]
Q16: Despite promising effects on lipid profiles, why did Evacetrapib fail to show clinical benefit in reducing cardiovascular events?
A: This remains a subject of ongoing research. Potential explanations include the complex nature of HDL functionality, where simply increasing HDL-C levels might not translate into clinical benefit. [, , , ] Other factors, such as potential off-target effects not yet identified or insufficient understanding of CETP's role in atherogenesis, could also contribute to the lack of clinical efficacy.
Q17: Could there be specific patient populations who might benefit from Evacetrapib treatment?
A: While the overall results of large-scale clinical trials were neutral, there might be specific subgroups, such as patients with elevated lipoprotein(a) and inflammation, who could potentially benefit from Evacetrapib treatment. [] Further research with a specific focus on these subgroups is needed to explore these possibilities.
Q18: Can the knowledge gained from Evacetrapib research inform the development of future lipid-modifying therapies?
A: Yes, understanding the successes and limitations of Evacetrapib can provide valuable insights for future drug development in the cardiovascular field. [, ] This includes exploring new drug targets, refining drug design to enhance selectivity and minimize off-target effects, and identifying patient populations most likely to benefit from specific interventions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。